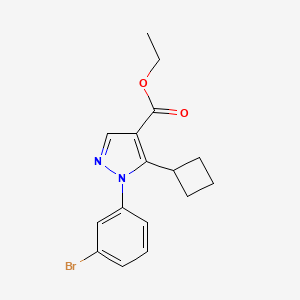
Ethyl 1-(3-bromophenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a cyclobutyl group, and an ethyl ester functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 3-bromo-phenyl group and a cyclobutyl group.
Esterification: The carboxylic acid group on the pyrazole ring is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include strong acids or bases, oxidizing agents such as potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Medicine: Due to its structural similarity to certain bioactive molecules, the compound is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring are key functional groups that allow the compound to bind to certain enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester can be compared to other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound lacks the bromine and cyclobutyl groups, making it less versatile in terms of chemical reactivity.
1-(4-Chloro-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester: The presence of a chlorine atom instead of bromine can lead to different reactivity and biological activity.
1-(3-Bromo-phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: The substitution of the cyclobutyl group with a methyl group can affect the compound’s stability and reactivity.
The uniqueness of 1-(3-Bromo-phenyl)-5-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H17BrN2O2 |
|---|---|
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
ethyl 1-(3-bromophenyl)-5-cyclobutylpyrazole-4-carboxylate |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-21-16(20)14-10-18-19(15(14)11-5-3-6-11)13-8-4-7-12(17)9-13/h4,7-11H,2-3,5-6H2,1H3 |
Clave InChI |
FPTUFIXYBFRFAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


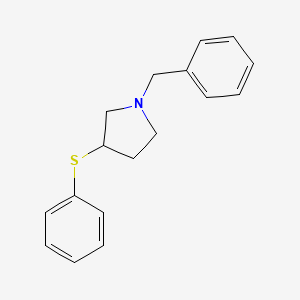

![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)

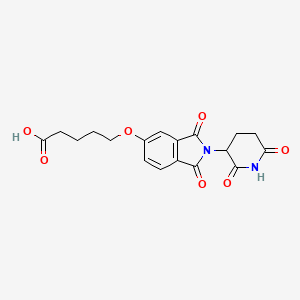
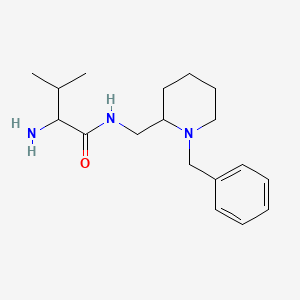
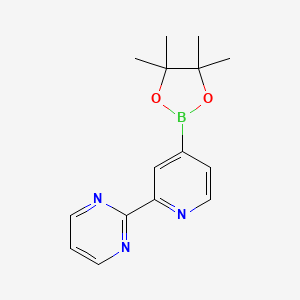
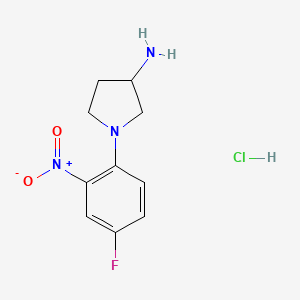
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)

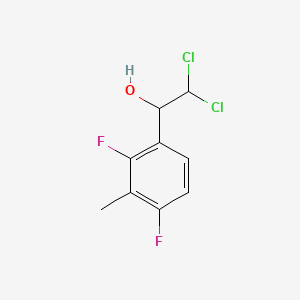
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
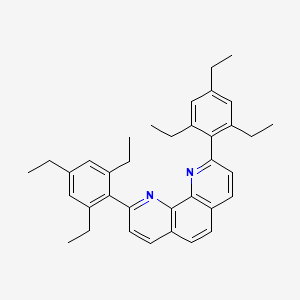
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
